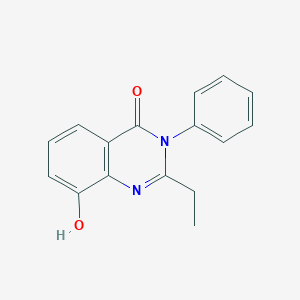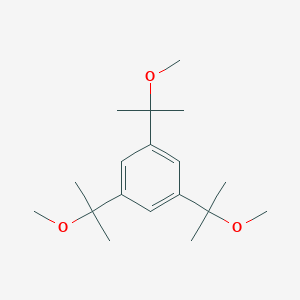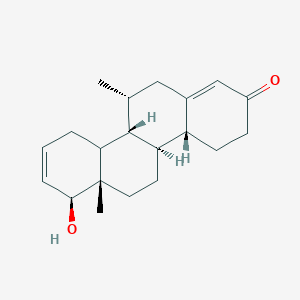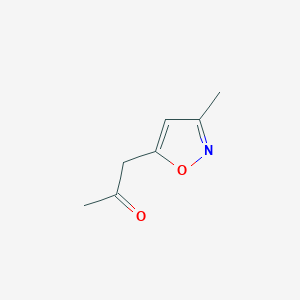
1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
概述
描述
准备方法
合成路线和反应条件
苄基丝氨酸可以通过几种方法合成。一种常见的方法包括保护丝氨酸的氨基和羧基,然后引入苄基。然后将受保护的丝氨酸衍生物脱保护,得到苄基丝氨酸。另一种方法涉及在碱性条件下使用苄基卤化物直接苄基化丝氨酸。
工业生产方法
苄基丝氨酸的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括结晶和纯化等步骤以获得最终产品。
化学反应分析
反应类型
苄基丝氨酸会发生各种化学反应,包括:
氧化: 苄基丝氨酸可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将苄基丝氨酸转化为其还原形式。
取代: 苄基丝氨酸可以发生亲核取代反应,其中苄基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 可以在碱性或酸性条件下使用胺类和硫醇类等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生苄基丝氨酸氧代衍生物,而取代反应可能会产生各种苄基取代化合物。
科学研究应用
化学: 它用作肽和其他复杂分子的合成中的构建块。
生物学: 苄基丝氨酸用于研究氨基酸转运机制和代谢途径。
医学: 研究表明,苄基丝氨酸可以通过破坏氨基酸稳态并触发氨基酸应答途径来抑制某些癌细胞的生长.
工业: 它用于生产药物和其他精细化学品。
作用机制
苄基丝氨酸通过抑制氨基酸转运蛋白发挥作用,特别是丙氨酸、丝氨酸、半胱氨酸优先转运蛋白 2 (ASCT2) 和 L 型氨基酸转运蛋白 1 (LAT1)。通过阻断这些转运蛋白,苄基丝氨酸会破坏必需氨基酸(如亮氨酸和谷氨酰胺)的摄取,导致细胞活力和增殖降低 . 这种破坏通过激活转录因子 4 (ATF4) 激活氨基酸应答途径,进一步抑制癌细胞生长 .
相似化合物的比较
类似化合物
丝氨酸: 苄基丝氨酸的母体氨基酸,参与各种代谢途径。
丙氨酸: 另一种具有相似转运机制的氨基酸。
谷氨酰胺: 对细胞生长和增殖至关重要的氨基酸,通常是类似抑制剂的目标。
苄基丝氨酸的独特性
苄基丝氨酸的独特性在于它能够同时抑制多个氨基酸转运蛋白,使其成为癌细胞中氨基酸摄取的有效抑制剂。这种双重抑制机制使其区别于其他通常针对单个转运蛋白的化合物。
属性
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAXXRUSNIUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
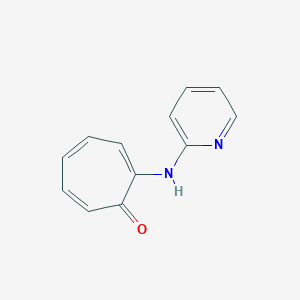
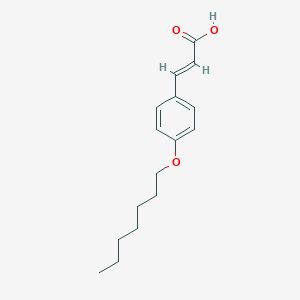
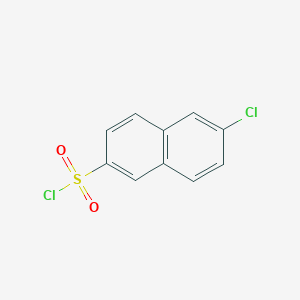
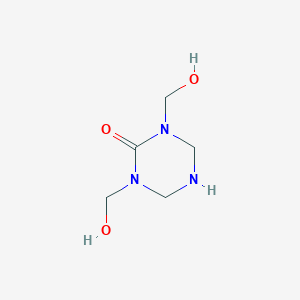
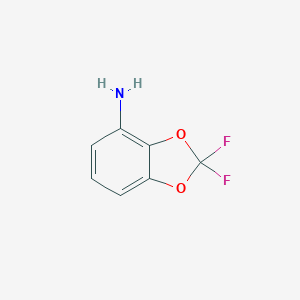



![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
